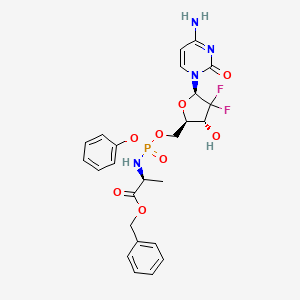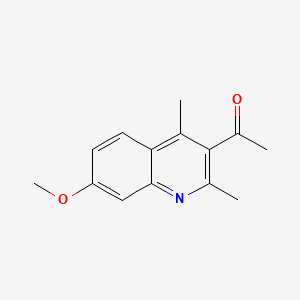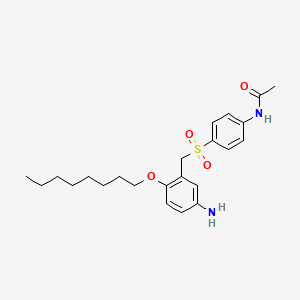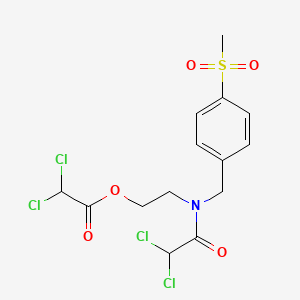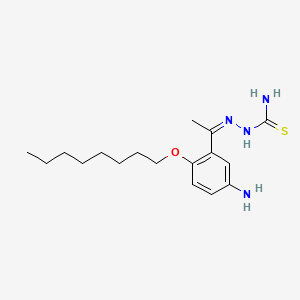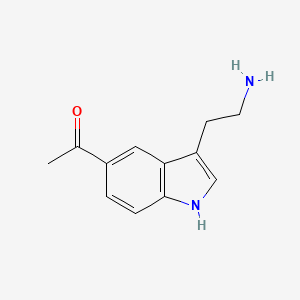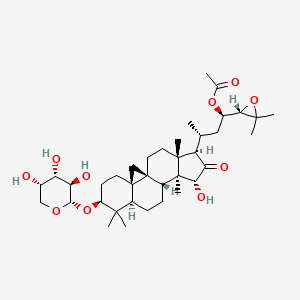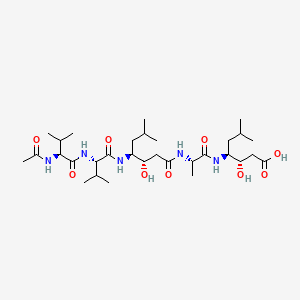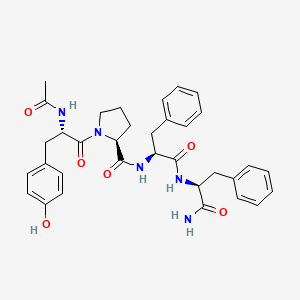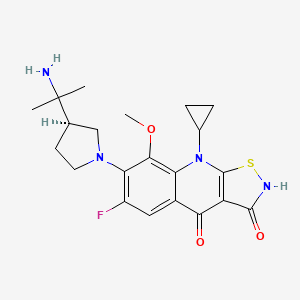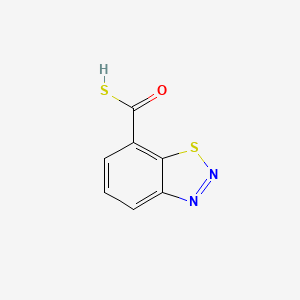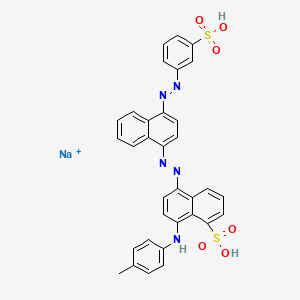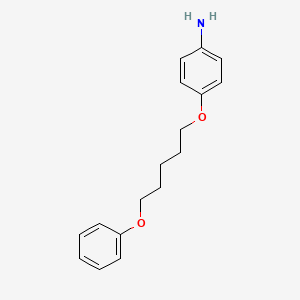
ANILINE, p-(5-PHENOXYPENTYLOXY)-
Übersicht
Beschreibung
Aniline, p-(5-phenoxypentyloxy)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
1. Environmental Applications
Aniline derivatives, including p-(5-phenoxypentyloxy)-aniline, are crucial in environmental applications, particularly in the treatment of water. For instance, the ozonation of anilines, which are common in the production of dyestuffs, plastics, pesticides, and pharmaceuticals, has been extensively studied. Research has demonstrated that these compounds, due to their high reactivity towards ozone, are readily degraded in ozonation processes, playing a vital role in water purification and treatment technologies (Tekle-Röttering et al., 2016).
2. Material Science
In the field of material science, aniline derivatives are used to synthesize copolymers that have significant applications in corrosion inhibition. For example, well-dispersible aniline/p-phenylenediamine copolymers have been developed for enhancing the anti-corrosion performance of various materials. These copolymers, when applied as coatings, provide substantial protection against corrosion, demonstrating the versatility of aniline derivatives in creating advanced materials (Fu et al., 2013).
3. Electrochemical Applications
The electrochemical properties of aniline derivatives are particularly relevant in the development of sensors and batteries. For instance, poly(aniline) and its derivatives are being explored for their potential in creating nonenzymatic glucose sensors. The inductive effect on the pKa of poly(aniline) has been leveraged to produce active sensing elements, showcasing the broad applicability of these compounds in electrochemical sensor technology (Shoji & Freund, 2001).
Eigenschaften
CAS-Nummer |
101582-06-3 |
|---|---|
Produktname |
ANILINE, p-(5-PHENOXYPENTYLOXY)- |
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
4-(5-phenoxypentoxy)aniline |
InChI |
InChI=1S/C17H21NO2/c18-15-9-11-17(12-10-15)20-14-6-2-5-13-19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14,18H2 |
InChI-Schlüssel |
XIRZCQLTCRQNDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
101582-06-3 |
Piktogramme |
Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aniline, p-(5-phenoxypentyloxy)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



